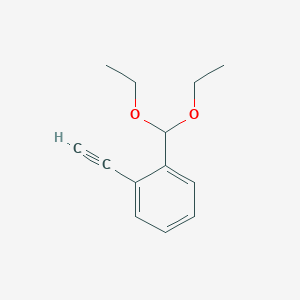
Benzene, 1-(diethoxymethyl)-2-ethynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(diethoxymethyl)-2-ethynyl- is an organic compound with a unique structure that combines an ethynyl group and a diethoxymethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(diethoxymethyl)-2-ethynyl- typically involves the introduction of the ethynyl and diethoxymethyl groups onto a benzene ring. One common method is the alkylation of benzene derivatives using ethynyl and diethoxymethyl reagents under specific conditions. For example, the reaction can be carried out using a palladium-catalyzed coupling reaction, where the benzene derivative is reacted with an ethynyl halide and a diethoxymethyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced catalytic systems to ensure consistent production quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(diethoxymethyl)-2-ethynyl- undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the benzene ring reacts with electrophiles.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds, while the diethoxymethyl group can be reduced to form alcohols.
Addition Reactions: The ethynyl group can participate in addition reactions with halogens and hydrogen.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Halogenated or nitrated benzene derivatives.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(diethoxymethyl)-2-ethynyl- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Benzene, 1-(diethoxymethyl)-2-ethynyl- involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the diethoxymethyl group can form hydrogen bonds with nucleophiles. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-(methoxymethyl)-2-ethynyl-
- Benzene, 1-(ethoxymethyl)-2-propynyl-
- Benzene, 1-(diethoxymethyl)-3-ethynyl-
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
38846-63-8 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
1-(diethoxymethyl)-2-ethynylbenzene |
InChI |
InChI=1S/C13H16O2/c1-4-11-9-7-8-10-12(11)13(14-5-2)15-6-3/h1,7-10,13H,5-6H2,2-3H3 |
InChI-Schlüssel |
GQKJFIWGPWTOKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=CC=C1C#C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


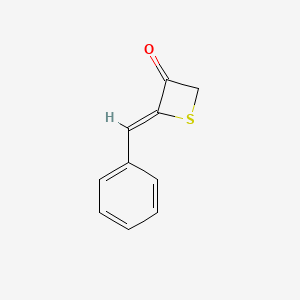
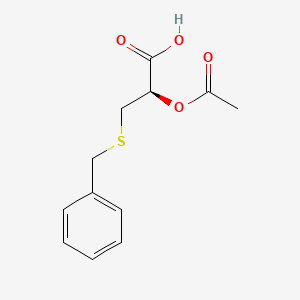
![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)

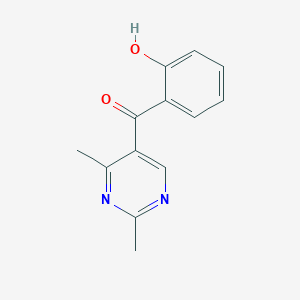
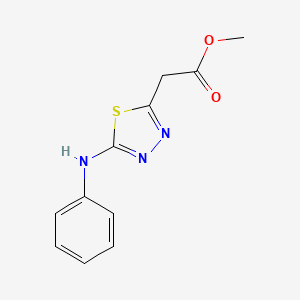
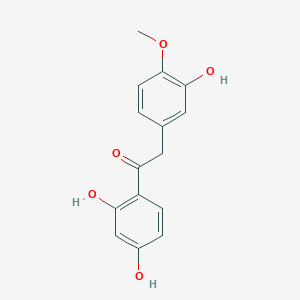
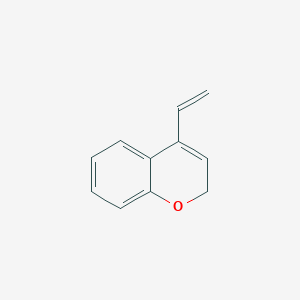
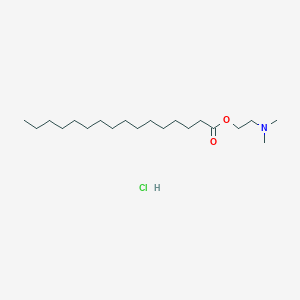
![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)
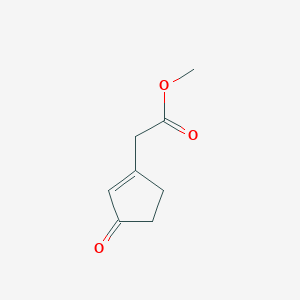
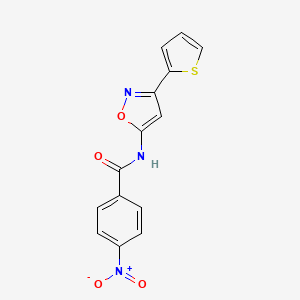

![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)
